6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
The compound 6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ID: G932-0242) is a pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C29H28N6 and a molecular weight of 460.58 g/mol . Its structure features a 4-benzylpiperidin-1-yl substituent at position 6 of the pyrazolopyrimidine core, along with N,1-diphenyl groups at positions 4 and 1, respectively. This substitution pattern enhances lipophilicity and may influence interactions with biological targets such as kinases or purine-binding receptors.
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6/c1-4-10-22(11-5-1)20-23-16-18-34(19-17-23)29-32-27(31-24-12-6-2-7-13-24)26-21-30-35(28(26)33-29)25-14-8-3-9-15-25/h1-15,21,23H,16-20H2,(H,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTZCJSRFFGDOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as enaminonitriles and urea under acidic conditions.
Introduction of the benzylpiperidine moiety: This step involves the nucleophilic substitution reaction where 4-benzylpiperidine is introduced to the pyrazolo[3,4-d]pyrimidine core.
Final functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound has been studied for its potential to inhibit various cancer cell lines. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .
1.2 Anti-inflammatory Properties
Several studies have explored the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been linked to the inhibition of pro-inflammatory cytokines and enzymes like COX-2. In a comparative study, it was found that certain derivatives had lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac, suggesting a safer profile for chronic use .
1.3 Neurological Applications
The structural features of this compound suggest potential applications in treating neurological disorders. Research into similar compounds has shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could position the compound as a candidate for further investigation in treating conditions such as depression and anxiety disorders .
Synthesis and Derivative Development
2.1 Synthetic Pathways
The synthesis of 6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the pyrazolo ring followed by functionalization to introduce piperidine and phenyl groups. Various methods have been reported for optimizing yields and purities during synthesis .
Case Studies
3.1 Case Study: Anticancer Efficacy
A notable study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against several cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner compared to control groups. Mechanistic studies revealed that it induced cell cycle arrest at the G2/M phase and promoted apoptosis through caspase activation .
3.2 Case Study: Anti-inflammatory Effects
In another study focusing on its anti-inflammatory properties, researchers administered the compound to animal models with induced edema. The findings demonstrated a marked reduction in swelling compared to untreated controls, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 in serum samples .
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific enzymes and receptors. For example, it acts as an inhibitor of CDK2 by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . Additionally, it can inhibit EGFR by blocking the tyrosine kinase activity, leading to reduced cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolopyrimidine Core
Piperidine/Piperazine Derivatives
- 6-(3-Methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 955337-72-1): Molecular formula: C23H24N6 (MW: 384.49 g/mol) .
6-(4-Ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ID: G932-0245):
Alkyl/Aryl Thioether Derivatives
- 1-(2-Chloro-2-phenylethyl)-6-(methylthio)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 2a): Yield: 69%, MP: 169–171°C .
1-(2-Chloro-2-phenylethyl)-6-(ethylthio)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 2c):
Benzylamine Derivatives
N-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 105903-56-8):
N-Benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 101716-06-7):
Physicochemical Properties
| Compound ID/Name | Molecular Formula | MW (g/mol) | logP | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|
| G932-0242 (Target) | C29H28N6 | 460.58 | 4.60* | N/A | N/A |
| 6-(3-Methylpiperidin-1-yl) analog | C23H24N6 | 384.49 | ~3.8† | N/A | N/A |
| G932-0245 (Piperazine derivative) | C23H25N7 | 399.50 | 3.91 | N/A | N/A |
| Compound 2a (Methylthio) | C20H17Cl2N5S | 430.35 | N/A | 169–171 | 69 |
| Compound 3a (3-Methyl) | C19H17N5 | 315.37 | N/A | 177 | 63 |
*Estimated based on structural similarity to G932-0245 . †Calculated using ChemDraw.
Biological Activity
The compound 6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , often referred to as a pyrazolo-pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, focusing on its mechanisms of action, receptor interactions, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazolo[3,4-d]pyrimidine core with a benzylpiperidine moiety, which is significant for its pharmacological properties.
The biological activity of this compound is primarily linked to its interaction with various receptors. Notably, it exhibits significant binding affinity for sigma receptors, which are implicated in numerous neurobiological processes.
Sigma Receptor Affinity
Research indicates that compounds containing the benzylpiperidine structure often demonstrate high affinity for sigma receptors. For instance, studies on related compounds show that modifications in the aromatic rings can lead to substantial changes in their binding affinities. The N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives exhibited Ki values of 3.90 nM for sigma1 receptors and 240 nM for sigma2 receptors, indicating a preference for sigma1 .
In Vitro Studies
In vitro studies have demonstrated that the compound can modulate cellular pathways associated with neuroprotection and anti-inflammatory responses. The compound's ability to inhibit certain pathways suggests potential therapeutic applications in neurodegenerative diseases.
Case Studies
- Neuroprotective Effects : A study highlighted the neuroprotective effects of similar pyrazolo-pyrimidine derivatives against oxidative stress in neuronal cells. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines .
- Antitumor Activity : Another study investigated the compound's efficacy as an anticancer agent. It was found to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity has been extensively studied. Modifications at specific positions on the pyrazolo-pyrimidine ring can enhance receptor affinity and selectivity. For example, substituents on the phenyl rings significantly influence sigma receptor binding .
Table 1: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
